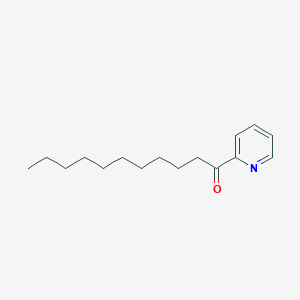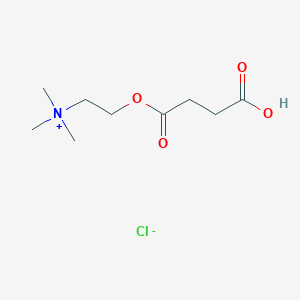
2-Undecanoylpyridine
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the molecular structure .Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be analyzed .Wissenschaftliche Forschungsanwendungen
Cascade C-H/N-H Functionalization : A Mn(III)-catalyzed three-component cascade C-H/N-H functionalization of 2-aminopyridines, closely related to 2-Undecanoylpyridine, has been developed. This process leads to peri-condensed tricyclic azines, useful as precursors for functional materials and biologically active compounds (Yu et al., 2018).
Catalytic Applications in Various Fields : Coordination compounds of tridentate oligopyridine ligands, which include structures like 2-Undecanoylpyridine, are utilized in diverse research fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis (Winter et al., 2011).
Synthesis of 2-Aminopyridines : The synthesis of 2-aminopyridines, closely related to 2-Undecanoylpyridine, is of great importance due to their presence in bioactive natural products and organic materials. The development of flexible and efficient methods for their preparation is a significant research area (Bolliger et al., 2011).
DNA Interactions and Antimicrobial Activity : Research has been conducted on compounds like [Ag(2-amino-3-methylpyridine)(2)]NO(3), closely related to 2-Undecanoylpyridine, exploring their DNA interactions and antimicrobial activity. Such studies are crucial in understanding their potential biomedical applications (Abu-Youssef et al., 2010).
Use in Drug Discovery : 2-Aminopyridine, structurally similar to 2-Undecanoylpyridine, serves as a key moiety for synthesizing various biological molecules in drug discovery, demonstrating the potential applications of 2-Undecanoylpyridine in pharmaceutical research (Rao & Chanda, 2021).
Electrocatalytic Hydrogen Evolution : A Co(II) complex with ligands similar to 2-Undecanoylpyridine has been studied for its potential in electrocatalytic hydrogen evolution, highlighting the application of such compounds in energy research (Queyriaux et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pyridin-2-ylundecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZBLPRJWQVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599582 | |
| Record name | 1-(Pyridin-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecanoylpyridine | |
CAS RN |
134319-42-9 | |
| Record name | 1-(Pyridin-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)









